4-Pyridazinemethanamine hydrochloride

Corrosion Science Industrial Materials Electrochemistry

Researchers relying on generic pyridazine derivatives risk failed syntheses due to positional isomer impurities. 4-Pyridazinemethanamine hydrochloride (CAS 1351479-13-4) is the validated 4-position aminomethyl isomer, supplied with ≥97% purity and full NMR/HPLC documentation. - Achieves 90% corrosion inhibition efficiency at 500 ppm for mild steel in acidic cleaning and pickling solutions. - Serves as the foundational ortho-functionalized building block for VAP-1/SSAO inhibitor synthesis. - Forms pseudo-capacitive films on metal surfaces, enabling reproducible coordination chemistry and MOF synthesis.

Molecular Formula C5H8ClN3
Molecular Weight 145.59
CAS No. 1351479-13-4
Cat. No. B580979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridazinemethanamine hydrochloride
CAS1351479-13-4
Molecular FormulaC5H8ClN3
Molecular Weight145.59
Structural Identifiers
SMILESC1=CN=NC=C1CN.Cl
InChIInChI=1S/C5H7N3.ClH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3,6H2;1H
InChIKeySTAZHFSPADHJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyridazinemethanamine Hydrochloride Overview


4-Pyridazinemethanamine hydrochloride (CAS 1351479-13-4) is a heterocyclic amine salt derived from the pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The compound consists of a pyridazine core substituted with an aminomethyl group at the 4-position, existing as a hydrochloride salt (molecular formula C5H8ClN3, molecular weight 145.59 g/mol) . This structural configuration distinguishes it from other aminomethylpyridazine positional isomers, conferring specific electronic properties and reactivity profiles that influence its utility in diverse scientific domains, including medicinal chemistry, corrosion science, and coordination chemistry [1].

Isomer-specific corrosion inhibitor for mild steel in acidic media
Privileged 4-aminomethylpyridazine scaffold for SSAO inhibitor synthesis
Supplied with batch-specific QC documentation (NMR, HPLC, GC)

Why 4-Pyridazinemethanamine HCl Cannot Be Substituted


Within the pyridazine chemical space, even subtle positional isomerism fundamentally alters molecular behavior. 4-Pyridazinemethanamine hydrochloride exhibits distinct performance metrics compared to its 3-substituted and methylated analogs due to differences in electronic distribution, steric accessibility, and frontier molecular orbital energies [1]. Direct substitution with a generic "pyridazine derivative" or a different positional isomer without verification of the specific functional outcome is scientifically unsound and can lead to failed experiments, inconsistent results, and invalidated conclusions. The evidence below quantifies these performance differences in specific assay systems, providing a rational basis for prioritizing this specific compound over close analogs.

Positional isomerism alters inhibition
Corrosion efficiency and mechanism differ between 4-, 3-, and 6-substituted isomers; direct substitution may shift performance and protection type.
3-Aminomethyl analog (Pz2) changes balance
Pz2 offers slightly higher inhibition efficiency but different anodic/cathodic character, potentially reducing anodic protection in systems where balanced behavior is needed.
3-Amino-6-methyl analog (Pz3) is cathodic
Pz3 acts mainly as a cathodic inhibitor; using it instead of the anodic 4-isomer may fail to block anodic sites in acid pickling or cleaning applications.

4-Pyridazinemethanamine HCl Comparator Data


Corrosion Inhibition Efficiency vs. Isomers

In a direct head-to-head comparison of aminomethylpyridazine isomers for mild steel corrosion inhibition in 1 M HCl, 4-pyridazinemethanamine (Pz1) achieved 90% inhibition efficiency at 500 ppm, ranking between the 3-isomer (Pz2, 91%) and the 3-amino-6-methyl derivative (Pz3, lower efficiency). The order of inhibition efficiency was Pz2 > Pz1 > Pz3, demonstrating that the 4-position substitution confers intermediate protective properties that may be optimal for applications where balanced anodic/cathodic character is desired [1]. DFT calculations revealed that Pz2 possesses the lowest-lying unoccupied frontier molecular orbital, while Pz1 exhibits a distinct adsorption energy profile on Fe(110) surfaces compared to both Pz2 and Pz3, providing a structural basis for the observed performance differences [1].

Corrosion Inhibition Efficiency
Head-to-head
90% IE at 500 ppm (Pz1)
vs. 91% (Pz2) and lower (Pz3)
Intermediate anodic protection profile supports balanced inhibition needs
Ecorr shift 17–44 mV in 1 M HCl; PDP/EIS data
Corrosion Science Industrial Materials Electrochemistry

Anodic-Dominant Mixed Inhibition

Potentiodynamic polarization studies demonstrate that 4-pyridazinemethanamine (Pz1) acts as a mixed-type inhibitor with a predominantly anodic character, as evidenced by a corrosion potential (Ecorr) shift ranging from 17 mV to 44 mV relative to the uninhibited blank [1]. This behavior is quantitatively distinct from the purely cathodic character of the 3-amino-6-methylpyridazine analog (Pz3) and differs from the more strongly anodic nature of the 3-aminomethyl isomer (Pz2). The compound forms a pseudo-capacitive protective film on the steel surface, a characteristic not uniformly observed across all pyridazine derivatives [1].

Inhibition Mechanism
Head-to-head
Mixed-type, predominantly anodic
Pz2: anodic; Pz3: cathodic
Select for anodic site blocking when cathodic overprotection is a concern
Potentiodynamic polarization; Ecorr shift 17–44 mV
Electrochemistry Corrosion Inhibitor Mechanism of Action

SSAO Inhibitor Scaffold

The 4-aminomethylpyridazine core serves as a validated scaffold for the development of semicarbazide-sensitive amine oxidase (SSAO) inhibitors. A series of ortho-functionalized 4-aminomethylpyridazines and -pyridazin-3(2H)-ones were synthesized and tested in vitro for SSAO inhibitory activity, with 4-(aminomethyl)-N,N-diethylpyridazine-3,5-diamine identified as the most active representative [1]. This establishes the 4-aminomethyl substitution pattern as a privileged pharmacophore for this target class, whereas analogous 3-aminomethyl or unsubstituted pyridazines lack the required geometry for effective enzyme active site engagement [1].

SSAO Inhibitor Scaffold
Class-level
4-Aminomethyl substitution required
3-isomer lacks geometry for SSAO active site
Validated pharmacophore for further functionalization; regioisomeric requirement confirmed
Activity reported in functionalized derivatives; class-level inference
Medicinal Chemistry Enzyme Inhibition SSAO

Analytical Characterization & Purity

Commercial sources of 4-pyridazinemethanamine hydrochloride (CAS 1351479-13-4) provide analytical characterization data to support research reproducibility. Multiple vendors supply the compound with a standard purity specification of 97% or higher, accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data [1]. For example, Bidepharm offers this compound with 97% purity and provides QC documentation including NMR, HPLC, and GC . VWR lists the compound with >98.0% purity (HPLC) [2]. This level of characterization is not uniformly available for all pyridazine derivatives, reducing the risk of uncharacterized impurities interfering with sensitive assays or reactions.

Analytical Characterization
Supporting evidence
≥97% purity; batch-specific NMR, HPLC, GC
Reduces experimental variability through multi-method QC documentation
Vendor-dependent; verify certificate of analysis
Analytical Chemistry Quality Control Chemical Synthesis

4-Pyridazinemethanamine HCl Applications


Anodic Corrosion Inhibitor Development

Based on direct comparative data showing 90% inhibition efficiency at 500 ppm and a mixed-type mechanism with predominant anodic character, this compound is suitable for formulating corrosion inhibitor packages for mild steel exposed to acidic cleaning solutions, pickling baths, or oil and gas production fluids. The 4-position isomer provides a balance of high efficiency and specific electrochemical behavior that may be preferred over the 3-isomer (Pz2) when cathodic overprotection is a concern. Users can reference the Ecorr shift of 17-44 mV to benchmark performance in their specific systems [1].

SSAO Inhibitor Synthesis

The 4-aminomethylpyridazine core is a validated starting material for the synthesis of ortho-functionalized SSAO inhibitors, a target implicated in vascular adhesion protein-1 (VAP-1) related pathologies. Researchers developing SSAO inhibitors can use this compound as the foundational building block for introducing alkylamino side chains at the ortho position, a strategy that has produced active derivatives in vitro. The 3-aminomethyl isomer is not appropriate for this scaffold series [2].

Coordination Chemistry Ligand Preparation

The 4-aminomethyl substitution pattern provides a distinct geometry and electronic environment for metal coordination compared to 3-aminomethyl analogs. The compound's ability to form pseudo-capacitive films on metal surfaces, as demonstrated in corrosion studies [1], suggests utility as a ligand in the synthesis of metal-organic frameworks (MOFs) or coordination polymers for applications in catalysis, sensing, or materials protection. The well-characterized nature of the hydrochloride salt (≥97% purity with NMR/HPLC documentation) supports reproducible coordination chemistry experiments .

Application
Selection Property
Validation Focus
Anodic Corrosion Inhibitor
Isomer-specific anodic inhibition profile
Ecorr shift and inhibition efficiency in target acidic media
SSAO Inhibitor Synthesis
4-Aminomethylpyridazine scaffold geometry
SSAO inhibitory activity in functionalized derivatives
Coordination Chemistry Ligand
Pseudo-capacitive film-forming ability
Metal complexation behavior and MOF synthesis

Technical Documentation Hub

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